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This document provides detailed application notes and protocols for the development of a

transdermal gel formulation containing Tenoxicam, a potent non-steroidal anti-inflammatory

drug (NSAID). By delivering Tenoxicam directly to the site of inflammation, transdermal

formulations aim to reduce the gastrointestinal side effects associated with oral administration.

[1][2] This guide covers various formulation strategies, including the use of nanocarriers to

enhance drug penetration, and outlines the key experimental procedures for characterization

and evaluation.

Formulation Strategies and Key Components
The development of an effective Tenoxicam transdermal gel involves the careful selection of

excipients to ensure optimal drug release, skin permeation, and stability. Several approaches

have been investigated, with a focus on overcoming the poor transdermal penetration of

Tenoxicam.[1]

Gelling Agents
Gelling agents form the structural matrix of the gel. Carbopol® polymers, particularly

Carbopol® 934 and 940, are widely used due to their excellent gelling capacity and

compatibility with other excipients.[3][4] The concentration of the gelling agent is a critical
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parameter influencing the viscosity and, consequently, the drug release profile of the

formulation.[3]

Penetration Enhancers
To improve the transport of Tenoxicam across the stratum corneum, various penetration

enhancers can be incorporated. These include:

Solvents: Propylene glycol, polyethylene glycols (PEGs), and ethanol are commonly used to

enhance drug solubility and partitioning into the skin.[4][5]

Surfactants: Tween® 80 and Span® 80 can increase skin permeability by disrupting the lipid

bilayer of the stratum corneum.[3][6]

Nanocarrier-Based Formulations
Encapsulating Tenoxicam in nanocarriers has emerged as a promising strategy to significantly

improve its transdermal delivery. These systems can protect the drug from degradation, control

its release, and enhance its penetration into the skin.

Ultradeformable Vesicles (Transfersomes®): These are highly elastic vesicles, typically

composed of phospholipids (e.g., soya lecithin) and an edge activator (a surfactant like

Tween® 80 or sodium deoxycholate), which can squeeze through pores much smaller than

their own diameter.[1][3]

Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids, offering

good biocompatibility and the ability to provide sustained drug release.[7]

Ethosomes: These are lipid vesicles containing a high concentration of ethanol, which acts

as an efficient permeation enhancer.[5][8]

Quantitative Data Summary
The following tables summarize quantitative data from various studies on Tenoxicam
transdermal gel formulations.

Table 1: Composition of Tenoxicam Gel Formulations

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.tandfonline.com/doi/full/10.1080/17458080.2011.597441
https://www.benchchem.com/product/b611289?utm_src=pdf-body
https://uonjournals.uonbi.ac.ke/ojs/index.php/ecajps/article/download/22/19
https://uniquepubinternational.com/journals/index.php/jpmhs/article/view/96
https://www.tandfonline.com/doi/full/10.1080/17458080.2011.597441
https://www.mdpi.com/2227-9717/9/1/136
https://www.benchchem.com/product/b611289?utm_src=pdf-body
https://www.tandfonline.com/doi/pdf/10.1080/17458080.2011.597441
https://www.tandfonline.com/doi/full/10.1080/17458080.2011.597441
https://pubmed.ncbi.nlm.nih.gov/27910712/
https://uniquepubinternational.com/journals/index.php/jpmhs/article/view/96
https://www.researchgate.net/publication/382743430_FORMULATION_AND_EVALUATION_OF_TENOXICAM_ETHOSOMES_AS_A_NOVEL_DRUG_CARRIER
https://www.benchchem.com/product/b611289?utm_src=pdf-body
https://www.benchchem.com/product/b611289?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611289?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Formulation ID Gelling Agent
Nanocarrier
System

Key Excipients Reference

G-2
1.5% Carbopol®

934

Ultradeformable

Vesicles (Soya

lecithin, Tween-

80)

Triethanolamine,

Methyl paraben,

Propyl paraben

[1][3]

F3
15% w/w

Carbopol® 934
- Glycerin [4]

F8
1.5% w/w

Carbopol® 934

Ethosomes

(Lecithin,

Ethanol)

- [8]

SLN-gel Not specified
Solid Lipid

Nanoparticles
- [7]

F19 -
Pluronic/Lecithin

Organogel
- [9]

Table 2: In Vitro and Ex Vivo Performance of Tenoxicam Gel Formulations

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.tandfonline.com/doi/pdf/10.1080/17458080.2011.597441
https://www.tandfonline.com/doi/full/10.1080/17458080.2011.597441
https://uonjournals.uonbi.ac.ke/ojs/index.php/ecajps/article/download/22/19
https://www.researchgate.net/publication/382743430_FORMULATION_AND_EVALUATION_OF_TENOXICAM_ETHOSOMES_AS_A_NOVEL_DRUG_CARRIER
https://pubmed.ncbi.nlm.nih.gov/27910712/
https://staffsites.sohag-univ.edu.eg/uploads/1303/1706623184%20-%20Osman%20et%20al.,%202024.pdf
https://www.benchchem.com/product/b611289?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611289?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Formulation ID
Transdermal
Flux (µg cm⁻²
h⁻¹)

Cumulative
Drug Release
(%)

Key Findings Reference

G-2 (Vesicle Gel) 30.52 ± 0.75
~60% after 24h

(Rat Skin)

Almost twice the

flux of gel with

free drug.

[3]

G-4 (Free Drug

Gel)
16.94 ± 0.85

~30% after 24h

(Rat Skin)

Lower

permeation

compared to

vesicle-based

gel.

[3]

F8 (Ethosomal

Gel)
-

95.06 ± 0.15%

(in vitro)

High in vitro

release rate.
[8]

SLN-gel - -

Increased

Tenoxicam

activity and skin

level by 40% and

227%

respectively.

[7]

F7 (Transdermal

Film)
- ~75% after 24h

Highest release

among tested

film formulations.

[10]

Table 3: In Vivo Anti-inflammatory Activity of Tenoxicam Gel Formulations
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Formulation Animal Model
Edema
Inhibition (%)

Time Point Reference

1% Tenoxicam in

Carbopol 940

Carrageenan-

induced rat paw

edema

52% - [2]

F3 (Carbopol

934 + Glycerin)

Carrageenan-

induced rat paw

edema

78.26% 5 hours [4]

Tenoxicam

Nanogel

Carrageenan-

induced rat paw

edema

85% 4 hours [11]

G-2 (Vesicle Gel)

Carrageenan-

induced rat paw

edema

Significantly

better than oral

Tenoxicam

- [3]

Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the

development and evaluation of a Tenoxicam transdermal gel.

Preparation of Ultradeformable Vesicles containing
Tenoxicam
This protocol is based on the solvent injection method.[1][3]

Materials:

Tenoxicam

Soya lecithin

Surfactant (e.g., Tween® 80, Span® 80, Sodium deoxycholate)

Chloroform
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Methanol

Phosphate buffer (pH 7.4)

Procedure:

Dissolve the surfactant and soya lecithin in a 7:3 mixture of chloroform and methanol.

Prepare an aqueous phase by dissolving Tenoxicam (0.5 mg/mL) in phosphate buffer (pH

7.4).

Heat the aqueous phase to 55°C and maintain constant stirring.

Inject the organic phase into the aqueous phase at a rate of 0.2 mL/min.

Continue stirring to allow for the formation of vesicles and the evaporation of the organic

solvents.

Formulation of Tenoxicam Gel
This protocol describes the incorporation of Tenoxicam-loaded nanocarriers into a Carbopol®

gel.[1][3]

Materials:

Tenoxicam-loaded vesicle suspension

Carbopol® 934

Triethanolamine

Methyl paraben

Propyl paraben

Phosphate buffer (pH 7.4)

Procedure:
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Disperse the desired amount of Carbopol® 934 (e.g., 1.5% w/w) in the Tenoxicam-loaded

vesicle suspension with gentle stirring.

Add preservatives such as methyl paraben and propyl paraben and stir until dissolved.

Neutralize the dispersion by adding triethanolamine dropwise until a transparent gel is

formed.

Allow the gel to stand to remove any entrapped air bubbles.

In Vitro Drug Release Study
This study is performed using a Franz diffusion cell to evaluate the release of Tenoxicam from

the gel formulation.[3]

Apparatus and Materials:

Franz diffusion cell

Dialysis membrane or synthetic membrane

Receptor medium (Phosphate buffer, pH 7.4)

Magnetic stirrer

Water bath maintained at 37 ± 0.5°C

UV-Vis Spectrophotometer

Procedure:

Mount the dialysis membrane on the Franz diffusion cell, separating the donor and receptor

compartments.

Fill the receptor compartment with the receptor medium and ensure no air bubbles are

trapped.

Place a known quantity of the Tenoxicam gel on the membrane in the donor compartment.
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Maintain the temperature of the receptor medium at 37 ± 0.5°C and stir continuously.

Withdraw samples (e.g., 1.5 mL) from the receptor compartment at predetermined time

intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours).

Replace the withdrawn volume with fresh receptor medium to maintain sink conditions.

Analyze the samples for Tenoxicam concentration using a UV-Vis spectrophotometer at the

appropriate wavelength (e.g., 368 nm).[1]

Ex Vivo Skin Permeation Study
This study assesses the permeation of Tenoxicam through excised animal skin.

Apparatus and Materials:

Franz diffusion cell

Excised rat or rabbit abdominal skin

Receptor medium (Phosphate buffer, pH 7.4)

Other materials as in the in vitro release study

Procedure:

Excise the abdominal skin from a euthanized animal and remove the subcutaneous fat and

hair.

Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor

compartment.

Follow steps 2-7 of the in vitro drug release study protocol.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced
Paw Edema)
This model is used to evaluate the anti-inflammatory efficacy of the topical formulation.[2][7]
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Animals:

Wistar rats (150-200 g)

Materials:

Tenoxicam gel formulation

Control gel (without Tenoxicam)

Carrageenan solution (1% w/v in saline)

Plethysmometer

Procedure:

Divide the rats into groups (e.g., control, standard, test formulation).

Apply a known amount of the respective gel formulation to the plantar surface of the right

hind paw of each rat.

After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution subcutaneously into

the plantar side of the treated paw to induce inflammation.

Measure the paw volume using a plethysmometer immediately after carrageenan injection (0

hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, 5 hours).

Calculate the percentage of edema inhibition for each group relative to the control group.

Visualizations
The following diagrams illustrate key workflows and concepts in the development of a

Tenoxicam transdermal gel.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b611289#development-of-a-transdermal-
gel-formulation-containing-tenoxicam]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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